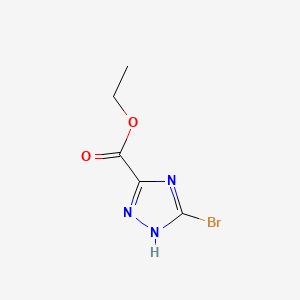

Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate

Beschreibung

Systematic Nomenclature and IUPAC Conventions

Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate is named according to IUPAC guidelines by identifying the parent heterocycle, substituents, and their positional priorities. The parent structure is 1H-1,2,4-triazole, a five-membered aromatic ring containing three nitrogen atoms at positions 1, 2, and 4. The numbering begins at the nitrogen in position 1, proceeding clockwise to prioritize the lowest possible locants for substituents.

The carboxylate group (-COO-) is attached to position 3 of the triazole ring, forming an ethyl ester (ethoxycarbonyl) functional group. The bromine substituent occupies position 5. Thus, the systematic name is derived as follows:

- Parent ring : 1H-1,2,4-triazole

- Substituents :

- Ethoxycarbonyl (-COOCH~2~CH~3~) at position 3

- Bromo (-Br) at position 5

This nomenclature adheres to IUPAC Rule C-212.4 for fused heterocycles and Rule R-5.6.1.2 for ester derivatives. Alternative naming conventions, such as "5-bromo-1H-1,2,4-triazole-3-carboxylic acid ethyl ester," are deprecated under current guidelines.

Molecular Geometry and Crystallographic Analysis

X-ray crystallographic studies of this compound derivatives reveal key structural features. The triazole ring is nearly planar, with bond lengths consistent with aromatic delocalization:

The ester group adopts a synperiplanar conformation relative to the triazole ring, minimizing steric hindrance. Crystallographic data for a related compound, mthis compound, shows a triclinic crystal system (space group P1) with unit cell parameters:

| Parameter | Value |

|---|---|

| a | 8.785 Å |

| b | 11.613 Å |

| c | 9.713 Å |

| α | 90.00° |

| β | 95.04° |

| γ | 90.00° |

| Volume | 987.1 ų |

| Density | 1.562 g/cm³ |

| Z | 2 |

The dihedral angle between the triazole ring and the ester group is 10.01°, indicating slight distortion due to electronic effects.

Tautomeric Forms and Resonance Stabilization

1,2,4-Triazole derivatives exhibit tautomerism, but this compound predominantly exists in the 1H-tautomeric form due to resonance stabilization. Key features include:

- Resonance structures : Delocalization of π-electrons across the triazole ring and ester group (Figure 1).

- Tautomeric equilibrium : Theoretical studies predict a 95:5 ratio favoring the 1H-form over the 4H-form in solution.

The bromine substituent exerts an electron-withdrawing inductive effect (-I), further stabilizing the 1H-tautomer by reducing electron density at position 4. This contrasts with amino-substituted analogs (e.g., ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate), where the electron-donating -NH~2~ group promotes tautomeric flexibility.

Comparative Analysis with Related Triazole Derivatives

This compound shares structural motifs with other triazole esters but differs in electronic and steric properties:

The bromine atom enhances lipophilicity (higher LogP) and reduces solubility in polar solvents compared to amino-substituted analogs. Methyl esters exhibit shorter alkyl chains, leading to slightly lower melting points.

Figure 1 : Resonance structures of this compound. The triazole ring (blue) and ester group (red) participate in conjugated π-system delocalization.

Eigenschaften

IUPAC Name |

ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O2/c1-2-11-4(10)3-7-5(6)9-8-3/h2H2,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKUFDPUSUXPOAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50680912 | |

| Record name | Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774608-89-8 | |

| Record name | Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate typically involves the bromination of 1H-1,2,4-triazole-3-carboxylate. One common method includes the reaction of 1H-1,2,4-triazole-3-carboxylate with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 5-position of the triazole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The triazole ring can participate in oxidation or reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: The compound can be used in coupling reactions with aryl or alkyl halides to form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or alkylamines are commonly used under mild to moderate temperature conditions.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like aryl halides and bases such as potassium carbonate.

Major Products Formed:

Substitution Products: Various substituted triazole derivatives depending on the nucleophile used.

Oxidation Products: Oxidized triazole derivatives with different functional groups.

Coupling Products: New triazole-based compounds with extended carbon chains or aromatic systems.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate has the molecular formula and a molecular weight of approximately 220.02 g/mol. It features a triazole ring with a carboxylate functional group, which enhances its reactivity and biological activity. The compound is typically a pale-yellow solid with moderate solubility in organic solvents such as ethanol and dichloromethane .

Medicinal Chemistry

This compound serves as a building block in the synthesis of various pharmaceutical compounds. Its potential biological activities include:

- Antifungal Activity : It has shown efficacy against fungal strains by inhibiting ergosterol synthesis, crucial for fungal cell membrane integrity.

- Antibacterial Properties : The compound disrupts bacterial cell wall synthesis and protein production, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.

- Anticancer Potential : Research indicates that it may induce apoptosis in cancer cell lines through caspase pathway activation .

Agrochemicals

The compound is utilized in developing pesticides and herbicides due to its biological activity against pests and plant pathogens. Its structural features contribute to its effectiveness in these applications .

Data Table: Biological Activities of this compound

| Activity | Mechanism | Target Organisms | IC50 Values |

|---|---|---|---|

| Antifungal | Inhibits ergosterol synthesis | Candida species | 0.25 µg/mL |

| Antibacterial | Disrupts cell wall synthesis | Various Gram-positive and Gram-negative bacteria | Varies by strain |

| Anticancer | Induces apoptosis via caspase activation | MCF-7 (breast cancer), Bel-7402 (liver cancer) | Approx. 30 µM |

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal activity of this compound against multiple strains of Candida. The minimum inhibitory concentration (MIC) was determined to be as low as 0.25 µg/mL for some strains, indicating strong antifungal potential.

Case Study 2: Anticancer Activity

In research focusing on anticancer properties, this compound was tested on MCF-7 cells. Results showed a dose-dependent increase in apoptosis with an IC50 value of approximately 30 µM after 48 hours of treatment .

Wirkmechanismus

The mechanism of action of ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and the triazole ring play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This mechanism is particularly relevant in the design of enzyme inhibitors for therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Differences

The 5-substituted triazole-3-carboxylates exhibit distinct properties based on substituents. Key analogs include:

- Bromine vs. Chlorine : The bromine atom’s larger size and polarizability enhance its leaving-group ability in nucleophilic aromatic substitution (SNAr) compared to chlorine, making the bromo derivative more reactive in Suzuki and Ullmann couplings .

- Ethyl vs. Methyl Ester : Ethyl esters typically exhibit higher lipophilicity than methyl esters, influencing solubility and hydrolysis rates in biological systems .

Biologische Aktivität

Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate is a heterocyclic compound belonging to the triazole family, known for its diverse biological activities and applications in medicinal chemistry and agriculture. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the bromination of 1H-1,2,4-triazole-3-carboxylate. A common method includes the reaction of 1H-1,2,4-triazole-3-carboxylate with bromine in a solvent like acetic acid under controlled conditions to ensure selective bromination at the 5-position of the triazole ring .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that triazole derivatives can inhibit the growth of various fungi by targeting ergosterol biosynthesis. This mechanism is particularly relevant for antifungal applications, where compounds like this one can serve as effective agents against fungal infections .

Anticancer Properties

Research indicates that triazole derivatives possess anticancer activity. This compound has been evaluated for its potential to inhibit cancer cell proliferation. The compound's structure allows it to interact with specific enzymes involved in cancer progression. For instance, some studies report that triazoles can inhibit the activity of protein kinases or other targets crucial for tumor growth .

Enzyme Inhibition

The compound acts as an enzyme inhibitor by binding to active sites on target enzymes. This interaction can block enzymatic activity critical for various biological processes. For example, this compound may inhibit cytochrome P450 enzymes involved in drug metabolism and synthesis pathways .

The biological activities of this compound are largely attributed to its structural features:

- Triazole Ring : The presence of the triazole ring enhances the compound's ability to interact with biological targets.

- Bromine Atom : The bromine substituent increases the compound's reactivity and binding affinity to various enzymes and receptors.

This combination allows the compound to effectively inhibit specific biological pathways associated with disease processes.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

Q & A

Q. What are the common synthetic routes for ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate?

this compound is typically synthesized via cyclocondensation reactions. A key method involves reacting acylhydrazides with ethyl carbethoxyformimidate under reflux conditions, followed by bromination at the 5-position . Alternative routes include cyclization of acylamidrazones derived from imidoesters and acylhydrazides, with bromine introduced via electrophilic substitution or halogen exchange reactions .

Example Protocol (Adapted from ):

React acylhydrazide (1 mmol) with ethyl carbethoxyformimidate (1.2 mmol) in toluene under reflux for 6–12 hours.

Purify the intermediate via flash chromatography (eluent: hexane/ethyl acetate).

Brominate using N-bromosuccinimide (NBS) in DMF at 0–25°C.

Isolate the product via recrystallization (solvent: ethyl acetate/hexane).

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| Cyclocondensation | 37–82% | Reflux in toluene | |

| Acylamidrazone Bromination | 45–65% | NBS in DMF, 0°C → RT |

Q. How is the compound characterized using spectroscopic techniques?

Characterization involves:

- NMR : Distinct signals for the ethyl ester (δ ~4.3 ppm, q; δ ~1.3 ppm, t) and triazole protons (δ ~8.1 ppm, s) . Bromine substitution causes deshielding of the triazole C5 proton.

- IR : Stretching vibrations at ~1700 cm⁻¹ (ester C=O) and ~3100 cm⁻¹ (N-H) .

- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 250–260 (depending on isotopic Br pattern) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected splitting in NMR) be resolved?

Unexpected splitting in NMR may arise from tautomerism in the triazole ring or intermolecular hydrogen bonding. For example, in ethyl 4-benzamido-5-phenyl-4H-1,2,4-triazole-3-carboxylate, intramolecular N–H⋯O hydrogen bonds stabilize specific tautomers, altering splitting patterns . To resolve contradictions:

Perform variable-temperature NMR to assess tautomeric equilibria.

Use X-ray crystallography (e.g., SHELX refinement ) to confirm hydrogen-bonding networks and molecular geometry .

Case Study from :

Crystallographic analysis revealed dihedral angles of 84.84° between triazole and phenyl rings, explaining anisotropic effects in NMR.

Q. What strategies optimize regioselective bromination at the triazole 5-position?

Regioselectivity is influenced by:

- Electronic Effects : Electron-withdrawing groups (e.g., ester at C3) direct bromination to C5 due to increased electrophilicity .

- Solvent and Catalyst : Polar aprotic solvents (DMF, DMSO) enhance bromine electrophilicity. Catalytic HBr or Lewis acids (e.g., FeCl₃) improve yields .

Optimized Protocol (Adapted from ):

Dissolve ethyl 1H-1,2,4-triazole-3-carboxylate (1 mmol) in DMF.

Add NBS (1.2 mmol) and FeCl₃ (0.1 mmol) at 0°C.

Warm to RT, stir for 12 hours.

Quench with Na₂S₂O₃, extract with EtOAc, and purify via column chromatography.

Q. How do hydrogen-bonding patterns in crystals affect physicochemical properties?

Hydrogen bonds (e.g., N–H⋯O) influence solubility, melting points, and stability. In ethyl 4-benzamido-5-phenyl-4H-1,2,4-triazole-3-carboxylate monohydrate, intermolecular N4–H⋯O2 bonds create a 3D network, increasing thermal stability (mp >200°C) . Graph set analysis (Etter’s method ) can classify motifs (e.g., C(6) chains) to predict packing efficiency.

Table 2: Hydrogen-Bond Parameters from

| Donor–Acceptor | Distance (Å) | Angle (°) | Motif |

|---|---|---|---|

| N4–H⋯O2 (intermolecular) | 2.89 | 165 | C(6) |

| Owater–H⋯N (intramolecular) | 2.78 | 158 | S(6) |

Q. What computational methods validate experimental data for this compound?

- DFT Calculations : Optimize geometry and compare with X-ray data (e.g., bond lengths, angles) .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Br⋯H contacts contribute ~12% to crystal packing) .

- Docking Studies : Predict bioactivity by modeling interactions with targets (e.g., adenosine receptors ).

Data Contradiction Analysis

Q. Conflicting reports on bromination efficiency: How to troubleshoot?

Discrepancies in yields (e.g., 37% vs. 82% ) often arise from:

- Impurity in Starting Materials : Use HPLC-grade acylhydrazides.

- Oxygen Sensitivity : Conduct reactions under inert atmosphere (N₂/Ar).

- Workup Differences : Optimize extraction (e.g., EtOAc vs. CHCl₃) and purification (e.g., silica vs. alumina).

Recommendation : Replicate protocols from and with controlled conditions to identify critical variables.

Q. Discrepancies in melting points across studies: Causes and resolutions?

Variations in mp (e.g., 163–166°C vs. 180–182°C ) may result from:

- Polymorphism : Recrystallize from different solvents (e.g., EtOAc vs. MeOH).

- Hydration/Stoichiometry : Confirm monohydrate vs. anhydrous forms via TGA .

Q. Biological and Functional Applications

Q. How is this compound utilized in medicinal chemistry?

It serves as a precursor for bioactive derivatives:

- Anticancer Agents : Functionalization at C5 with aryl groups enhances cytotoxicity .

- Antiviral Analogues : Ester hydrolysis yields carboxylic acids for nucleoside conjugates (e.g., ribavirin analogues ).

Synthetic Pathway to Anticancer Derivatives ():

React this compound with phenacyl bromides.

Purify via column chromatography (cyclohexane/EtOAc).

Screen for adenosine receptor (A1/A2A) antagonism.

Q. What are its roles in materials science?

- Coordination Polymers : The triazole ring chelates metals (e.g., Mn²⁺) to form supramolecular networks .

- Ligand Design : Bromine enables Suzuki couplings for functionalized ligands .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.